molecular formula C11H13IO3 B14256230 Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester CAS No. 364068-85-9

Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester

Cat. No.: B14256230
CAS No.: 364068-85-9
M. Wt: 320.12 g/mol
InChI Key: BWZZEBLOMYBTGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester typically involves the reaction of 2-iodophenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

2-Iodophenol+tert-Butyl chloroformateCarbonic acid, 1,1-dimethylethyl 2-iodophenyl ester+HCl\text{2-Iodophenol} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-Iodophenol+tert-Butyl chloroformate→Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester+HCl

Chemical Reactions Analysis

Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, using reagents like nitric acid and sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.

Mechanism of Action

The mechanism by which Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester exerts its effects depends on the specific context of its use. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, leading to the formation of 2-iodophenol and tert-butyl alcohol. The molecular targets and pathways involved in these reactions are primarily the active sites of the enzymes that catalyze the hydrolysis.

Comparison with Similar Compounds

Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

364068-85-9

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

tert-butyl (2-iodophenyl) carbonate

InChI

InChI=1S/C11H13IO3/c1-11(2,3)15-10(13)14-9-7-5-4-6-8(9)12/h4-7H,1-3H3

InChI Key

BWZZEBLOMYBTGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1I

Origin of Product

United States

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